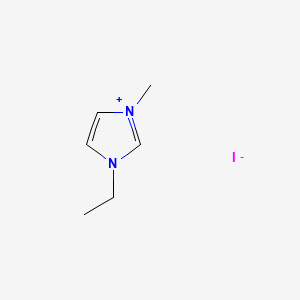

1-Ethyl-3-methylimidazolium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCDTXBZKMPBB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049281 | |

| Record name | 1-Ethyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35935-34-3 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35935-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium iodide ([EMIm]I) is an ionic liquid that has garnered significant interest across various scientific disciplines, including materials science and organic synthesis. Its unique set of physicochemical properties, such as its thermal stability and solubility profile, make it a versatile compound with applications ranging from electrolytes in energy storage devices to a solvent in chemical reactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of [EMIm]I, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for designing experiments and processes involving this ionic liquid.

| General Properties | |

| CAS Number | 35935-34-3[1][2] |

| Molecular Formula | C6H11IN2[1][2] |

| Molecular Weight | 238.07 g/mol [1][2] |

| Appearance | White to slight-yellow solid[1] |

| Thermal Properties | |

| Melting Point | 79 °C |

| Decomposition Temperature (Onset) | 249(5) °C (at a heating rate of 1 K min−1) |

| Physical Properties | |

| Density | 1.63 g/cm³[3] |

| Solubility | |

| Soluble in | Polar solvents such as water, dichloromethane, ethanol, and acetonitrile[1] |

| Insoluble in | Non-polar solvents like ethyl acetate (B1210297) and ether[1] |

Note on Viscosity and Ionic Conductivity: Extensive literature searches did not yield specific temperature-dependent viscosity and ionic conductivity data for pure this compound. However, studies on similar 1-alkyl-3-methylimidazolium iodide compounds indicate that viscosity generally decreases with increasing temperature, while ionic conductivity increases.[4] For instance, the viscosity of 1-butyl-3-methylimidazolium iodide is significantly higher than that of shorter-chain alkyl derivatives and decreases sharply with a rise in temperature.[4] It is reasonable to infer a similar trend for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of ionic liquids. Below are protocols for the synthesis of [EMIm]I and the characterization of its key properties.

Synthesis of this compound

This compound can be synthesized via the quaternization of 1-methylimidazole (B24206) with ethyl iodide.[3]

Materials:

-

1-methylimidazole

-

Ethyl iodide

-

Ethyl acetate (for washing)

-

Anhydrous ether (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl iodide.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for a duration ranging from several hours to a few days to ensure complete reaction.[5] Microwave irradiation can also be employed to significantly reduce the reaction time.[5]

-

Upon completion of the reaction, the resulting product is often a viscous liquid or a solid.

-

The crude product is washed multiple times with a non-polar solvent such as ethyl acetate to remove any unreacted starting materials.[5]

-

The purified ionic liquid can be precipitated by the addition of a solvent in which it is insoluble, such as anhydrous ether.

-

The resulting solid is collected by filtration and dried under vacuum to remove any residual solvents.

Purification: For high-purity applications, recrystallization or column chromatography can be employed.[3] A common purification method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile) and then inducing crystallization by the addition of a less polar solvent or by cooling.

Characterization Methodologies

Density Measurement: The density of ionic liquids can be accurately determined using a vibrating U-tube densimeter. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid. The temperature of the sample should be precisely controlled during the measurement. Alternatively, a pycnometer can be used for a more classical determination of density.

Melting Point Determination (Differential Scanning Calorimetry - DSC): DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

-

A small, accurately weighed sample of the ionic liquid is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The difference in heat flow to the sample and reference is recorded as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition.

Thermal Stability (Thermogravimetric Analysis - TGA): TGA measures the change in mass of a sample as a function of temperature or time.

-

A small amount of the ionic liquid is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored.

-

The decomposition temperature is typically reported as the onset temperature at which significant mass loss begins.

Viscosity Measurement: The viscosity of ionic liquids can be measured using a variety of viscometers. A common method involves a temperature-controlled rotational viscometer with a cone-plate or parallel-plate geometry. For less viscous ionic liquids, a capillary viscometer, such as an Ubbelohde viscometer, can be used. Measurements should be performed over a range of temperatures to understand the temperature dependence of viscosity.

Ionic Conductivity Measurement: The ionic conductivity is measured using a conductivity meter equipped with a probe.

-

The conductivity cell is calibrated using standard solutions of known conductivity.

-

The ionic liquid is placed in a temperature-controlled vessel.

-

The conductivity probe is immersed in the ionic liquid, ensuring no air bubbles are trapped between the electrodes.

-

The conductivity is measured at various temperatures to determine its temperature dependence.

Visualizations

Synthesis of this compound

Caption: Reaction pathway for the synthesis of [EMIm]I.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for characterizing [EMIm]I properties.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Ethyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Ethyl-3-methylimidazolium (B1214524) Iodide (EMIM-I), a versatile ionic liquid with applications in catalysis, electrochemistry, and as a green solvent. This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the workflows for enhanced clarity.

Synthesis of 1-Ethyl-3-methylimidazolium Iodide

The most common and straightforward method for synthesizing this compound is through a quaternization reaction. This bimolecular nucleophilic substitution (SN2) reaction involves the alkylation of 1-methylimidazole (B24206) with ethyl iodide.

Principal Synthesis Pathway: Quaternization

The synthesis of EMIM-I is typically achieved by the direct reaction of 1-methylimidazole with ethyl iodide. The reaction can be conducted with or without a solvent and may be accelerated using microwave irradiation.

Experimental Protocol: Conventional Heating

This protocol is adapted from a standard laboratory procedure for the synthesis of imidazolium-based ionic liquids.

Materials:

-

1-methylimidazole

-

Ethyl iodide

-

Solvent (e.g., toluene (B28343), acetonitrile, or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place equimolar amounts of 1-methylimidazole and ethyl iodide. While the reaction can be performed neat, a solvent like toluene can be used.

-

The reaction mixture is stirred and heated. The reaction progress can be monitored by TLC.

-

For a solvent-free approach, heat the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 2 hours) under an inert atmosphere.

-

After the reaction is complete, the resulting product is a crude form of this compound, which may be a viscous liquid or a solid.

Alternative Synthesis: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time for the synthesis of imidazolium-based ionic liquids.

Procedure:

-

Combine 1-methylimidazole and ethyl iodide in a microwave-safe reaction vessel.

-

The mixture is subjected to microwave irradiation (e.g., 300 watts) for a short duration, typically in the range of minutes.

-

The reaction progress should be monitored to avoid excessive pressure buildup.

Alternative Synthesis: Anion Metathesis

EMIM-I can also be prepared via an anion exchange reaction from another 1-ethyl-3-methylimidazolium salt, such as the chloride or bromide salt.[1]

Procedure:

-

Dissolve 1-ethyl-3-methylimidazolium chloride in a suitable solvent like methanol.

-

Add a solution of a metal iodide salt (e.g., silver iodide).

-

The precipitation of the metal chloride (e.g., silver chloride) drives the reaction forward.

-

The precipitate is removed by filtration, and the solvent is evaporated to yield the desired iodide salt.

Quantitative Data for Synthesis

| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 1-Methylimidazole, Ethyl Iodide | Toluene | Reflux | 24 h | Not Specified | - |

| Solvent-Free Heating | 1-Methylimidazole, Diethyl Sulfate* | None | 50 | 2 h | 97.39 | [2] |

| Microwave-Assisted | 1-Methylimidazole, Perfluoro-1-iodohexane** | Toluene | Reflux | 30 min | Not Specified | [3] |

*Note: Data for a similar synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate is included for yield comparison as specific yield data for the iodide under these exact conditions was not available in the searched literature. **Note: Data for a similar microwave-assisted synthesis of a fluorinated imidazolium (B1220033) iodide.

Purification of this compound

Purification is a critical step to remove unreacted starting materials and colored impurities, which can affect the physicochemical properties and performance of the ionic liquid.

Purification by Washing

A simple and effective method to remove unreacted starting materials is by washing the crude product with a suitable solvent.

Experimental Protocol:

-

The crude product is washed several times with a solvent in which the ionic liquid is insoluble or sparingly soluble, such as ethyl acetate (B1210297) or tert-butyl methyl ether.

-

For instance, wash the crude product three times with ethyl acetate.

-

The lower ionic liquid layer is separated, and the residual solvent is removed under reduced pressure.

Purification by Recrystallization

Recrystallization is a powerful technique for obtaining high-purity crystalline solids.[1] For imidazolium halides, a mixture of solvents is often employed.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble, such as acetonitrile.

-

To this solution, add a co-solvent in which the ionic liquid is less soluble, such as toluene, until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a freezer (e.g., -18°C) to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Purification using Activated Charcoal

For removing colored impurities, treatment with activated charcoal can be effective.[4]

Experimental Protocol:

-

Dissolve the impure ionic liquid in a suitable solvent (e.g., deionized water).

-

Add a small amount of decolorizing charcoal to the solution.

-

Heat the mixture (e.g., at 65°C) for several hours.

-

Cool the solution to room temperature and filter to remove the charcoal.

-

The solvent is then removed, for instance, by using a lyophilizer, to obtain the purified ionic liquid.

Purification by Melt Crystallization

For ultra-purification of imidazolium-based ionic liquids, melt crystallization techniques such as zone melting or layer crystallization can be employed to achieve purities exceeding 99.9%.[5][6] This method is particularly useful for removing minor impurities.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most definitive.

NMR Spectroscopy

¹H NMR (CDCl₃) δ: 10.05 (s, 1H), 7.53 (dd, 2H), 4.47 (q, 2H), 4.12 (s, 3H), 1.63 (t, 3H) ¹³C NMR (CDCl₃) δ: 135.4, 123.2, 121.9, 44.7, 36.8, 15.2

Physical Properties

| Property | Value | Reference |

| Molecular Weight | 238.07 g/mol | |

| Appearance | White to light yellow powder/crystal | - |

| Melting Point | 56-70 °C | - |

| Purity (Commercial) | >97% | |

| Impurities (Commercial) | ≤0.5% water |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and purity requirements. The choice of purification method will depend on the nature of the impurities and the desired final purity of the ionic liquid.

References

Technical Guide: 1-Ethyl-3-methylimidazolium Iodide (CAS 35935-34-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key applications of 1-Ethyl-3-methylimidazolium (B1214524) iodide (EMImI), CAS number 35935-34-3. This imidazolium-based ionic liquid is a subject of increasing interest due to its unique characteristics, including its utility as a catalyst and electrolyte. This document consolidates available data on its spectroscopic profile, safety, and potential biological interactions, presenting it in a manner accessible to researchers and professionals in drug development and chemical sciences. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application.

Introduction

1-Ethyl-3-methylimidazolium iodide, an organic salt, belongs to the class of imidazolium-based ionic liquids.[1] It is comprised of a 1-ethyl-3-methylimidazolium cation and an iodide anion.[1] As an ionic liquid, it possesses a low melting point, negligible vapor pressure, and high thermal stability, making it a versatile medium for a variety of chemical processes. Its applications span organic synthesis, catalysis, and electrochemistry.[1] This guide aims to provide an in-depth resource on its properties and structure.

Chemical Structure and Properties

The structure of this compound consists of a planar five-membered imidazolium (B1220033) ring substituted with a methyl group at the N1 position and an ethyl group at the N3 position, with an iodide counter-ion.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 35935-34-3 | [1] |

| Molecular Formula | C₆H₁₁IN₂ | [1] |

| Molecular Weight | 238.07 g/mol | [1] |

| IUPAC Name | 1-ethyl-3-methyl-1H-imidazol-3-ium iodide | [1] |

| InChI | InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | [1] |

| SMILES | CCn1c--INVALID-LINK--C.[I-] | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Physical State | Solid | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 78-85 °C | [1] |

| Solubility | Soluble in water, dichloromethane, ethanol, acetonitrile | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: NMR Spectroscopic Data (¹H and ¹³C)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 10.05 | s | H-2 (imidazolium ring) |

| 7.53 | dd | H-4, H-5 (imidazolium ring) | |

| 4.47 | q | -CH₂- (ethyl group) | |

| 4.12 | s | -CH₃ (methyl group) | |

| 1.63 | t | -CH₃ (ethyl group) | |

| ¹³C NMR | 135.4 | C-2 (imidazolium ring) | |

| 123.2 | C-4 (imidazolium ring) | ||

| 121.9 | C-5 (imidazolium ring) | ||

| 44.7 | -CH₂- (ethyl group) | ||

| 36.8 | -CH₃ (methyl group) | ||

| 15.2 | -CH₃ (ethyl group) |

Note on other Spectroscopic Data: While specific FT-IR and Mass Spectrometry data for CAS 35935-34-3 are not extensively detailed in publicly available literature, studies on similar 1-ethyl-3-methylimidazolium salts provide expected characteristic peaks. For FT-IR, vibrations of the imidazolium ring and the alkyl chains would be prominent. In Mass Spectrometry (ESI-MS), the primary observed species would be the 1-ethyl-3-methylimidazolium cation at m/z 111.1.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the quaternization of 1-methylimidazole (B24206) with ethyl iodide.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl iodide. The reaction can be performed neat or in a suitable solvent like acetonitrile.

-

Reaction Conditions: Heat the mixture with stirring. Typical reaction temperatures range from room temperature to gentle reflux, depending on the desired reaction rate. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

Work-up and Purification: After completion of the reaction, the resulting product, which is often a solid or a viscous liquid, is purified. This typically involves washing the crude product with a solvent in which the ionic liquid is insoluble, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

-

Drying: The purified product is then dried under vacuum to remove any residual solvent.

Application in Friedel-Crafts Acylation

This compound, often in combination with a Lewis acid like aluminum chloride, can serve as a reaction medium for Friedel-Crafts acylation reactions.[2][3]

Experimental Protocol: Friedel-Crafts Acylation of Ferrocene (B1249389) (Representative)

-

Preparation of the Catalytic Medium: In a reaction vessel under an inert atmosphere, this compound is mixed with aluminum chloride to form a chloroaluminate ionic liquid.

-

Addition of Reactants: Ferrocene and the acylating agent (e.g., acetyl chloride) are added to the ionic liquid medium.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration.

-

Quenching and Extraction: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted with a suitable organic solvent.

-

Purification: The extracted product is purified using techniques such as column chromatography.

Applications

Organic Synthesis and Catalysis

As demonstrated, this compound is an effective medium for Friedel-Crafts acylation.[2][3] Its ionic nature and ability to dissolve a wide range of organic and inorganic compounds make it a valuable solvent and catalyst for various organic transformations.[1]

Electrochemistry

The electrochemical properties of this compound have been investigated, particularly in the context of electrolytes for electrochemical double-layer capacitors (EDLCs) and dye-sensitized solar cells.[4]

Safety and Handling

This compound is classified as a hazardous substance.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Biological Activity and Signaling Pathways

While comprehensive toxicological data for this compound is limited, studies on related imidazolium-based ionic liquids suggest potential biological activity. Some imidazolium compounds have been shown to interact with various signaling pathways, including the androgen and estrogen receptors. However, it is important to note that the biological effects are highly dependent on the specific cation and anion composition of the ionic liquid. For this compound specifically, publicly available toxicological data is largely incomplete.[5] Further research is required to fully elucidate its biological and toxicological profile.

Conclusion

This compound (CAS 35935-34-3) is a versatile ionic liquid with established applications in organic synthesis and electrochemistry. Its well-defined chemical structure and physical properties, coupled with straightforward synthesis, make it an attractive compound for further research and development. While its potential in various fields is evident, a more thorough investigation into its toxicological profile and biological interactions is warranted to ensure its safe and sustainable application. This guide provides a foundational understanding for researchers and professionals working with this promising ionic liquid.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Ethyl-3-methylimidazolium halogenoaluminate melts as reaction media for the Friedel–Crafts acylation of ferrocene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) Iodide ([EMIM][I]) in organic solvents. While specific quantitative solubility data for [EMIM][I] is notably scarce in publicly available literature, this document outlines its known qualitative solubility, presents a detailed experimental protocol for determining solubility, and offers insights into the factors influencing the solubility of imidazolium-based ionic liquids.

Introduction to 1-Ethyl-3-methylimidazolium Iodide

This compound, an ionic liquid, is a salt with a melting point below 100°C. Composed of an imidazolium (B1220033) cation and an iodide anion, it has garnered interest in various applications, including as a catalyst and a solvent in organic synthesis.[1] Understanding its solubility in different organic solvents is crucial for its effective use in these applications, enabling proper solvent selection, process design, and optimization.

Qualitative Solubility of this compound

Based on available chemical data sheets and literature, this compound is qualitatively described as soluble in a limited number of polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility |

| Dichloromethane | Soluble |

| Ethanol | Soluble |

| Acetonitrile | Soluble |

Factors Influencing Solubility

The solubility of ionic liquids in organic solvents is a complex interplay of factors related to both the ionic liquid and the solvent. For 1-ethyl-3-methylimidazolium based ionic liquids, the nature of the anion plays a significant role in determining their physical properties and solubility.[2] The iodide anion in [EMIM][I] contributes to its specific interactions with solvent molecules.

Generally, the principle of "like dissolves like" applies. Polar ionic liquids tend to be more soluble in polar solvents, while nonpolar ionic liquids are more soluble in nonpolar solvents. The hydrogen bonding capability of both the cation and the solvent is also a critical factor.

Experimental Protocol for Determining Solid-Liquid Equilibria (Solubility)

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following is a detailed experimental protocol based on the widely used synthetic (visual) method. This method involves observing the temperature at which a solid-liquid phase transition occurs for a mixture of known composition.

4.1 Materials and Apparatus

-

This compound (high purity, dried under vacuum to remove moisture)

-

Organic solvent of interest (high purity, dried using appropriate methods)

-

Analytical balance (±0.0001 g)

-

Glass test tubes with stoppers

-

Heating/cooling circulator bath with a transparent window

-

Calibrated temperature sensor (e.g., Pt100) with a resolution of ±0.1 K

-

Magnetic stirrer and stir bars

4.2 Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass test tube using an analytical balance.

-

Add a precise amount of the organic solvent to the test tube to achieve a desired mole fraction.

-

Seal the test tube to prevent any change in composition due to solvent evaporation.

-

-

Equilibration and Observation:

-

Place the test tube in the circulator bath.

-

Slowly heat the mixture while stirring continuously until the solid ionic liquid completely dissolves, forming a homogeneous liquid phase.

-

Gradually cool the solution at a controlled rate (e.g., 0.5 K/min).

-

Carefully observe the solution for the first appearance of solid crystals, which indicates the saturation point.

-

Record the temperature at which the first crystals appear. This is the solid-liquid equilibrium temperature for that specific composition.

-

-

Data Collection and Phase Diagram Construction:

-

Repeat the procedure for a range of compositions (mole fractions) of the ionic liquid in the solvent.

-

Plot the recorded equilibrium temperatures against the corresponding mole fractions of this compound.

-

The resulting plot represents the solid-liquid phase diagram for the binary system, from which the solubility at a given temperature can be determined.

-

4.3 Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is known to be soluble in polar organic solvents like dichloromethane, ethanol, and acetonitrile, a significant gap exists in the scientific literature regarding quantitative solubility data. The provided experimental protocol offers a robust method for researchers to determine the solid-liquid equilibria of [EMIM][I] in various organic solvents, enabling the generation of crucial data for its application in research and development. Further experimental studies are necessary to build a comprehensive database of the solubility of this and other ionic liquids.

References

thermal stability and decomposition of 1-Ethyl-3-methylimidazolium Iodide

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid this compound ([EMIm]I). The information presented herein is crucial for applications where thermal stress is a significant factor, such as in pharmaceutical processing, chemical synthesis, and materials science.

Thermal Properties

The thermal behavior of this compound has been characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses provide critical data on the material's phase transitions and decomposition temperature.

Phase Transitions and Thermal Stability

Quantitative data regarding the melting point, enthalpy of fusion, and decomposition temperature of [EMIm]I are summarized in the table below. This information is essential for defining the operational temperature range of the ionic liquid.

| Parameter | Value | Method |

| Melting Point (Tfus) | 74 (±1) °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 16.9 (±0.6) kJ mol⁻¹ | DSC |

| Decomposition Temperature (Td) | 249 (±5) °C | TGA (onset of DTG at 1 K min⁻¹) |

| Table 1: Thermal Properties of this compound.[1] |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are critical for the replication and validation of thermal stability data. The following sections describe representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of [EMIm]I by measuring the change in mass as a function of temperature.

Objective: To determine the decomposition temperature and long-term thermal stability of this compound.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is used to identify the gaseous decomposition products.

Procedure:

-

Sample Preparation: A small sample of [EMIm]I (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate. For the determination of the decomposition temperature, a slow heating rate of 1 K min⁻¹ is used to obtain high-resolution data.[1]

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The decomposition temperature is determined as the onset temperature of the derivative of the TGA curve (DTG). The coupled mass spectrometer analyzes the evolved gases to identify the decomposition products.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the temperatures and heat flows associated with phase transitions in [EMIm]I, such as melting and crystallization.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of [EMIm]I (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes a cooling cycle to observe crystallization followed by a heating cycle to observe melting. A typical program might be:

-

Cool from ambient to -90 °C at 10 °C/min.

-

Hold at -90 °C for 5 minutes.

-

Heat from -90 °C to 200 °C at 10 °C/min.

-

-

Data Analysis: The heat flow to or from the sample is measured relative to the reference. The melting point is determined as the peak temperature of the endothermic melting transition, and the enthalpy of fusion is calculated from the area under the melting peak.[1]

Decomposition Pathway

The thermal decomposition of this compound is understood to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The iodide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the ethyl and methyl groups attached to the imidazolium (B1220033) ring.

Proposed Decomposition Mechanism

The primary decomposition pathways involve the nucleophilic attack of the iodide anion on either the methyl or the ethyl group of the 1-Ethyl-3-methylimidazolium cation. This results in the formation of volatile alkyl iodides and the corresponding neutral 1-ethylimidazole (B1293685) or 1-methylimidazole.

At higher temperatures, further fragmentation of the imidazolium ring and the initial decomposition products occurs, leading to the formation of smaller, characteristic molecular fragments.

Decomposition Products

Analysis of the evolved gases by TGA-MS has identified several key decomposition products.[1]

| m/z | Identified Fragment |

| 15 | CH₃⁺ |

| 17 | NH⁺ |

| 127 | I⁺ |

| 142 | CH₃I⁺ |

| 156 | C₂H₅I⁺ |

| Table 2: Key molecular fragments of [EMIm]I decomposition identified by TGA-MS. |

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Workflow for Thermal Analysis of [EMIm]I.

Proposed SN2 Decomposition Pathway

The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound via an SN2 mechanism.

Caption: SN2 Decomposition Pathways of [EMIm]I.

References

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I])

Executive Summary

1-Ethyl-3-methylimidazolium (B1214524) iodide, abbreviated as [EMIM][I], is an imidazolium-based ionic liquid (IL) that has garnered significant attention for its applications as a versatile catalyst and a green solvent alternative in organic synthesis.[1] Its unique physicochemical properties, including high polarity and thermal stability, are directly linked to its molecular structure.[1] Accurate and thorough spectroscopic characterization is therefore paramount to confirm its identity, purity, and conformational properties before its application in research and development. This guide provides an in-depth overview of the primary spectroscopic techniques used to characterize [EMIM][I], including detailed experimental protocols, data interpretation, and key spectral features.

Synthesis and Sample Preparation

The most common synthesis of [EMIM][I] involves the quaternization of 1-methylimidazole (B24206) with ethyl iodide.[1] The general workflow for its synthesis and purification is outlined below.

Experimental Protocol: Synthesis

A typical synthesis involves the reaction of 1-methylimidazole with ethyl iodide.[1] Equimolar amounts of the reactants are combined in a round-bottom flask, often in a solvent or neat. The mixture is stirred and may be heated to facilitate the reaction.[2] Upon completion, the resulting product is a viscous liquid or solid which is then cooled to room temperature.[2]

Experimental Protocol: Purification and Handling

The crude product is washed multiple times with a solvent like tert-butyl methyl ether to remove any unreacted starting materials.[3] The purified ionic liquid is then dried under vacuum, often using a rotary evaporator, to remove any residual solvent.[3] It is important to note that 1-ethyl-3-methylimidazolium iodide is hygroscopic; therefore, samples should be analyzed promptly after drying or stored in a desiccator to prevent water absorption.[3] The final product is typically a yellowish crystalline solid.[1][3] There is some discrepancy in the reported melting point, with values ranging from 56-70°C to 155-160°C, which may depend on purity and experimental conditions.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of [EMIM][I]. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's identity.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the protons. The characteristic signals for [EMIM][I] in CDCl₃ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.05 | Singlet (s) | 1H | N-CH -N (C2-H) |

| 7.53 | Doublet of doublets (dd) | 2H | N-CH =CH -N (C4-H, C5-H) |

| 4.47 | Quartet (q) | 2H | N-CH₂ -CH₃ |

| 4.12 | Singlet (s) | 3H | N-CH₃ |

| 1.63 | Triplet (t) | 3H | N-CH₂-CH₃ |

| Table 1: ¹H NMR spectral data for [EMIM][I] in CDCl₃.[3] |

Experimental Protocol: NMR Analysis Samples are prepared by dissolving a small amount of the dried [EMIM][I] in a deuterated solvent, such as deuterochloroform (CDCl₃).[3] The solution is transferred to an NMR tube for analysis. Standard ¹H NMR experiments are run on a teaching-grade or research-grade spectrometer.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.4 | N-C H-N (C2) |

| 123.2 | N-C H=CH-N (C4 or C5) |

| 121.9 | N-CH=C H-N (C5 or C4) |

| 44.7 | N-C H₂-CH₃ |

| 36.8 | N-C H₃ |

| 15.2 | N-CH₂-C H₃ |

| Table 2: ¹³C NMR spectral data for [EMIM][I] in CDCl₃.[3] |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify functional groups and probe the intermolecular interactions and conformational states of the ionic liquid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is sensitive to the vibrational modes of the [EMIM]⁺ cation. The iodide anion does not have IR-active modes but influences the cation's vibrations through ionic interactions. Key vibrational bands are associated with the imidazolium (B1220033) ring and its alkyl substituents.

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3150, ~3100 | C-H stretching of the imidazolium ring |

| ~2980, ~2950 | Asymmetric and symmetric C-H stretching of ethyl and methyl groups |

| ~1570 | Imidazolium ring stretching |

| ~1170 | Imidazolium ring in-plane bending |

| 800 - 950 | Out-of-plane C-H bending (larger motion of C2-H)[4] |

| 700 - 800 | Out-of-plane C-H bending (larger motion of C4,5-H)[4] |

| Table 3: Characteristic FT-IR bands for the [EMIM]⁺ cation. Exact peak positions can vary slightly based on the anion and sample state.[2][5] |

Experimental Protocol: FT-IR Analysis Infrared spectra can be recorded using a Fourier-transform IR (FTIR) spectrometer, often equipped with an attenuated total reflection (ATR) unit which is ideal for viscous liquids or solids.[4][5] A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected over a spectral range of 500 to 3500 cm⁻¹.[5]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the conformational equilibrium of the [EMIM]⁺ cation. Studies have shown that the [EMIM]⁺ cation exists in equilibrium between two conformers: one where the ethyl group is planar with the imidazolium ring and a more stable nonplanar conformer.[6][7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching region (dominant feature)[5] |

| 448 | Originates from the planar conformer of [EMIM]⁺[6][7] |

| 430, 387, 297, 241 | Originate mainly from the nonplanar conformer of [EMIM]⁺[6][7] |

| ~170 | Presence of pentaiodide (I₅⁻) ions (if present as impurity)[8] |

| ~110 | Presence of triiodide (I₃⁻) ions (if present as impurity)[8] |

| Table 4: Key Raman bands for [EMIM]⁺ and potential polyiodide impurities. |

Experimental Protocol: Raman Analysis Raman spectra can be obtained using an FT-Raman spectrometer with a laser source, such as a Nd:YAG laser operating at 1064 nm.[6] The sample is placed in a quartz cell, and spectra are accumulated to achieve a sufficient signal-to-noise ratio.[6]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insight into the electronic transitions within the ionic liquid. The spectrum is a composite of absorptions from both the [EMIM]⁺ cation and the iodide anion. The imidazolium cation typically exhibits π → π* transitions, while the iodide anion contributes significantly in the UV region through n → σ* transitions or charge-transfer interactions.[9][10] The combination of these gives [EMIM][I] its characteristic yellow color.[1]

Experimental Protocol: UV-Vis Analysis UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. Samples can be analyzed neat (if sufficiently transparent) or, more commonly, as dilute solutions in a UV-transparent solvent like methanol (B129727) or acetonitrile.[9] The solution is placed in a quartz cuvette for measurement.

Comprehensive Characterization Workflow

A logical workflow ensures that the identity, structure, and purity of a synthesized batch of [EMIM][I] are fully confirmed. This process integrates the spectroscopic techniques discussed.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, FT-IR, Raman, and UV-Vis techniques. NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, while FT-IR and Raman spectroscopies provide critical information on vibrational modes, functional groups, and the unique conformational equilibrium of the [EMIM]⁺ cation. UV-Vis spectroscopy confirms the electronic properties arising from the ion pair. Together, these methods provide a complete spectral fingerprint, ensuring the material's quality and suitability for its intended scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. rroij.com [rroij.com]

- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evidence of conformational equilibrium of 1-ethyl-3-methylimidazolium in its ionic liquid salts: Raman spectroscopic study and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electronic structure and spectroscopic analysis of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ion pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Explicit Solvent Modeling of IR and UV-Vis Spectra of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Iodide

This technical guide provides a detailed overview of the core physicochemical properties of 1-Ethyl-3-methylimidazolium (B1214524) Iodide, a prominent ionic liquid. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Data Summary

1-Ethyl-3-methylimidazolium Iodide is an ionic liquid with well-defined physical and chemical properties. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C6H11IN2[1][2][3][4][5][6] |

| Molecular Weight | 238.07 g/mol [1][2][3][4][5][6] |

| CAS Number | 35935-34-3[5][6] |

Structural and Compositional Overview

The molecular structure of this compound consists of a 1-ethyl-3-methylimidazolium cation and an iodide anion. The logical relationship between the constituent parts of the molecule is illustrated in the diagram below.

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques.

Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the accurate mass of the constituent ions.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

The solution is introduced into the electrospray ionization (ESI) source.

-

Positive ion mode is used to detect the 1-ethyl-3-methylimidazolium cation (C6H11N2+), and negative ion mode is used to detect the iodide anion (I-).

-

The mass-to-charge ratio (m/z) of each ion is measured.

-

The molecular weight of the ionic liquid is calculated by summing the masses of the cation and the anion.

-

Elemental Analysis for Molecular Formula Confirmation:

-

Objective: To determine the elemental composition (C, H, N) of the compound.

-

Instrumentation: A CHN elemental analyzer.

-

Methodology:

-

A precisely weighed sample of the dried ionic liquid is combusted in a high-temperature furnace in the presence of oxygen.

-

The combustion products (CO2, H2O, and N2) are separated by gas chromatography.

-

The amount of each gas is quantified by a thermal conductivity detector.

-

The weight percentages of carbon, hydrogen, and nitrogen in the sample are calculated.

-

These percentages are then used to determine the empirical formula, which is subsequently confirmed as the molecular formula based on the mass spectrometry data.

-

References

- 1. This compound | C6H11IN2 | CID 11075478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound 97 35935-34-3 [sigmaaldrich.com]

- 4. 35935-34-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 97 35935-34-3 [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-3-methylimidazolium Iodide

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Ethyl-3-methylimidazolium Iodide ([EMIM][I]). It is intended for researchers, scientists, and drug development professionals who utilize electrochemical techniques and require a detailed understanding of the stability limits of this electrolyte. This document outlines the core principles governing its electrochemical behavior, presents available quantitative data, details experimental protocols for its determination, and illustrates the underlying electrochemical processes.

Introduction to the Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range over which it is electrochemically inert, meaning it does not undergo oxidation or reduction.[1] This property is of paramount importance for any electrochemical application, as it defines the operational voltage range of a device. For ionic liquids like [EMIM][I], the EW is determined by the electrochemical stability of its constituent ions: the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation and the Iodide (I⁻) anion. The cathodic limit is set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.[2]

The iodide anion is known to have a more limited anodic stability compared to other common anions used in ionic liquids, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻), due to its facile oxidation.[2][3]

Quantitative Data

The following tables summarize the key electrochemical and physical properties of this compound and related compounds.

Table 1: Electrochemical Window and Related Properties of [EMIM]-based Ionic Liquids

| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |

| [EMIM][I] | ~0.4 - 0.9 (estimated) | ~ -2.0 (estimated) | ~2.4 - 2.9 (estimated) | Ag/Ag⁺ | Glassy Carbon |

| [EMIM][NTf₂] (for comparison) | ~1.0 | -2.0 | 3.0 | Fc/Fc⁺ | Glassy Carbon |

| [EMIM][AlCl₄] | - | - | 3.2 at 30°C | Al | Glassy Carbon |

| [EMIM][DCA] | - | - | 3.0 | - | - |

Note: The values for [EMIM][I] are estimated based on the typical oxidation potential of iodide and the reduction potential of the [EMIM]⁺ cation reported in various sources with other counter-ions.[3][4]

Table 2: Physicochemical Properties of [EMIM]-based Ionic Liquids

| Ionic Liquid | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) | Temperature (°C) |

| [EMIM][I] | - | - | - | - |

| [EMIM][DCA] | 1.10 | 16.8 | 25.3 | 25 |

| [EMIM][NTf₂] | - | - | - | - |

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The electrochemical window of [EMIM][I] is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.

3.1. Materials and Equipment

-

Ionic Liquid: this compound ([EMIM][I]), high purity, dried under vacuum to remove water.

-

Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode.[3]

-

Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) or a silver wire pseudo-reference electrode.[3] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal reference standard.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Inert Atmosphere: A glovebox or Schlenk line with a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contamination by water and oxygen.

3.2. Procedure

-

Preparation:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile), and dry it thoroughly.

-

Assemble the three-electrode cell inside the inert atmosphere glovebox.

-

Add a sufficient amount of the dried [EMIM][I] to the cell to ensure proper immersion of the electrodes.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial potential to the open-circuit potential (OCP).

-

Scan the potential towards the negative limit (cathodic scan) at a scan rate of 10-100 mV/s. The onset of the cathodic current indicates the reduction of the [EMIM]⁺ cation.

-

Reverse the scan direction towards the positive limit (anodic scan).

-

Continue the scan past the OCP to the positive potential limit. The onset of the anodic current corresponds to the oxidation of the I⁻ anion.

-

The electrochemical window is determined as the potential difference between the onsets of the anodic and cathodic currents. A cutoff current density (e.g., 0.1 or 1.0 mA/cm²) is often used to define these limits.

-

Electrochemical Reactions and Mechanisms

The electrochemical window of [EMIM][I] is defined by the redox reactions of its constituent ions at the electrode surfaces.

4.1. Anodic Process: Oxidation of Iodide

The anodic limit is determined by the oxidation of the iodide anion. This is a multi-step process. Initially, iodide is oxidized to iodine:

2I⁻ → I₂ + 2e⁻

The generated iodine can then react with excess iodide in the ionic liquid to form the triiodide anion:

I₂ + I⁻ ⇌ I₃⁻

This triiodide can be further oxidized at more positive potentials.[3] The presence of these multiple, closely spaced redox events can make the precise determination of the anodic limit challenging.

4.2. Cathodic Process: Reduction of 1-Ethyl-3-methylimidazolium

The cathodic limit is governed by the reduction of the [EMIM]⁺ cation. The most acidic proton on the imidazolium (B1220033) ring, at the C2 position, is the most likely site for reduction, leading to the formation of a neutral radical. This can be followed by dimerization or other subsequent reactions. The reduction potential for the [EMIM]⁺ cation is generally observed at highly negative potentials.[3][4]

Diagrams of Electrochemical Processes

Caption: Anodic oxidation pathway of iodide in [EMIM][I].

Caption: Cathodic reduction pathway of the [EMIM]⁺ cation.

Caption: Experimental workflow for determining the electrochemical window.

References

Toxicity and Environmental Impact of Imidazolium-Based Ionic Liquids: A Technical Guide

Abstract

Imidazolium-based ionic liquids (ILs) have been widely promoted as "green solvents" due to their negligible vapor pressure, which mitigates air pollution associated with volatile organic compounds. However, their solubility in water and potential for environmental release necessitate a thorough evaluation of their toxicological and ecological impact. This technical guide provides an in-depth analysis of the toxicity and environmental fate of imidazolium-based ILs, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on their mechanisms of toxicity, structure-activity relationships, and environmental persistence. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. This guide reveals that while promising, the environmental footprint of these compounds is complex; their toxicity is significant and often predictable, while their biodegradability is limited, challenging their "green" designation and underscoring the need for informed design of next-generation, benign-by-design ionic liquids.

Introduction to Imidazolium-Based Ionic Liquids

Ionic liquids are a class of salts that are liquid at or below 100°C.[1] They are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion.[1][2] Among the most studied classes are those based on the imidazolium (B1220033) cation, which features a five-membered aromatic ring containing two nitrogen atoms. By modifying the alkyl chain substituents on the imidazolium ring (commonly at the N-1 and N-3 positions) and varying the counter-anion, a vast number of ILs with tunable physicochemical properties can be synthesized.[1][3]

Their primary advantage over traditional organic solvents is their extremely low vapor pressure, which reduces their emission into the atmosphere, thereby minimizing contributions to smog formation and ozone depletion.[2][4][5] This property has led to their widespread consideration as environmentally friendly replacements in various industrial processes.[4] However, the designation of a chemical as "green" requires a holistic assessment of its lifecycle, including its potential for toxicity, persistence, and biodegradability.[4] Many imidazolium-based ILs are water-soluble, creating a direct pathway for their entry into aquatic and terrestrial ecosystems upon accidental discharge.[2][6] This guide addresses the critical need to understand the potential hazards these compounds pose to biological systems and the environment.

Toxicity of Imidazolium-Based Ionic Liquids

The biological activity of imidazolium-based ILs is far from inert. Extensive research has demonstrated significant toxicity across various trophic levels, from microorganisms to mammalian cells. The primary drivers of this toxicity are the disruption of cell membranes and impairment of mitochondrial function, leading to a cascade of cellular damage.

Mechanisms of Toxicity

The toxicity of imidazolium-based ILs is not attributed to a single mode of action but rather a combination of effects, primarily initiated by the lipophilic and cationic nature of the imidazolium headgroup.

-

Membrane Disruption: The primary toxic mechanism is the disruption of the plasma membrane's barrier properties.[7] The amphiphilic structure of the imidazolium cations allows them to intercalate into the lipid bilayer, compromising its structural integrity.[8] This leads to increased membrane permeability and leakage of cellular contents.[7][9] Studies on Saccharomyces cerevisiae have shown that the primary target of imidazolium ILs is not cytoplasmic, reinforcing the role of membrane damage as the main cause of toxicity at low concentrations.[7]

-

Mitochondrial Impairment: Mitochondria are a key target for imidazolium ILs.[10] The compound 1-octyl-3-methylimidazolium (M8OI) has been shown to be a disruptor of mitochondrial membrane potential.[9][11] The earliest observable effect of M8OI exposure in cells is the inhibition of oxygen consumption, which subsequently triggers apoptosis.[11]

-

Induction of Oxidative Stress: Exposure to imidazolium ILs leads to an increase in reactive oxygen species (ROS).[12] This elevated ROS level results in lipid peroxidation, where cellular membranes are damaged by free radicals, and can cause oxidative DNA damage.[12][13] Oxidative stress appears to be a primary mechanism by which these ILs exert their toxic effects on organisms.[12]

-

Interaction with Signaling Pathways: Certain imidazolium ILs can interact with specific biological pathways. For instance, M8OI has been found to interfere with several human signaling pathways, including the sonic hedgehog (Shh), androgen receptor, and estrogen receptor pathways, highlighting its potential as an endocrine disruptor.[11]

Structure-Toxicity Relationships

The toxicity of imidazolium-based ILs is highly tunable and strongly dependent on their molecular structure. This predictability has led to the development of Quantitative Structure-Activity Relationship (QSAR) models to estimate toxicity.[14][15]

-

Effect of Cation Alkyl Chain Length: The most significant factor influencing toxicity is the length of the alkyl chain substituent on the imidazolium cation.[1][16] A longer alkyl chain increases the lipophilicity of the cation, enhancing its ability to partition into and disrupt biological membranes.[16] This results in a clear trend where toxicity increases with the length of the side chain.[1][13][17] For example, 1-decyl-3-methylimidazolium (B1227720) chloride ([C10mim][Cl]) is significantly more toxic to Caco-2 cells than its shorter-chain counterparts.[14][18]

-

Effect of the Anion: The anion generally plays a minor role in determining the overall toxicity compared to the cation.[1][17][19] However, it is not negligible. Studies have shown that ILs with fluorine-containing anions, such as tetrafluoroborate (B81430) ([BF4]⁻) and hexafluorophosphate (B91526) ([PF6]⁻), tend to exhibit higher toxicity.[1] In a study on Vicia faba seedlings, the toxicity of 1-octyl-3-methylimidazolium ([Omim]⁺) salts decreased in the order: [BF4]⁻ > [Br]⁻ > [Cl]⁻.[12]

Quantitative Ecotoxicity and Cytotoxicity Data

The following tables summarize quantitative toxicity data for various imidazolium-based ILs against different organisms and cell lines. EC50 (median effective concentration) and LC50 (median lethal concentration) values are standard measures of toxicity, representing the concentration that causes a 50% effect (e.g., growth inhibition) or mortality, respectively.

Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) | Aliivibrio fischeri | EC50 (log µM) | 3.46 | [16] |

| 1-Octyl-3-methylimidazolium hexafluorophosphate ([C8mim][PF6]) | Aliivibrio fischeri | EC50 (log µM) | 1.25 | [1] |

| 1-Ethyl-3-methylimidazolium ethylsulfate ([C2mim][C2H5OSO3]) | Aliivibrio fischeri | EC50 (log µM) | 4.10 | [16] |

| 1-Butyl-3-methylimidazolium chloride ([C4mim][Cl]) | Daphnia magna | LC50 (48h) | 8.03 - 19.91 mg/L | [19] |

| 1-Octyl-3-methylimidazolium bromide ([Omim][Br]) | Daphnia magna | LC50 (24h) | 0.00004 mM | [2] |

| 1-Octyl-3-methylimidazolium chloride ([Omim][Cl]) | Green Algae (S. obliquus) | IC50 | 0.69 - 0.86 mg/L |[9] |

Table 2: Cytotoxicity of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Cell Line | Endpoint | Value | Reference |

|---|---|---|---|---|

| 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Caco-2 (Human epithelial) | EC50 | Most toxic IL tested | [14][18] |

| 1,3-Dimethylimidazolium methyl sulfate (B86663) ([C1mim][MSO4]) | Caco-2 (Human epithelial) | EC50 | Least toxic IL tested | [14][18] |

| 1-Octyl-3-methylimidazolium (M8OI) | QGY-7701 (Human hepatocarcinoma) | EC50 | ~360 µM | [11] |

| 1-Octyl-3-methylimidazolium (M8OI) | HepG2 (Human hepatoma) | EC50 (24h) | 439.46 µM | [11] |

| Various Imidazolium ILs | Human Pathogenic Bacteria | EC50 | 0.05 mM to 85.57 mM |[15] |

Environmental Impact

The environmental impact of imidazolium-based ILs is primarily governed by their persistence and mobility in soil and water. Their "green" characteristic of non-volatility means that upon release, they will predominantly partition into aqueous and terrestrial compartments.[6]

Biodegradability

A critical factor for any environmentally benign chemical is its ability to be broken down by microorganisms.

-

General Persistence: Most studies conclude that imidazolium-based ILs are poorly biodegradable.[2][4][17] The imidazolium ring, in particular, is highly stable and resistant to microbial cleavage.[20] While primary biodegradation of the alkyl side chain can occur, complete mineralization is often not achieved.[20]

-

Factors Influencing Biodegradability:

-

Alkyl Chain Length: In contrast to toxicity, longer alkyl chains can make the IL more susceptible to microbial decomposition.[20][21] For example, 1-decyl-3-methyl-imidazolium bromide was found to be more readily biotransformed than its shorter-chain analogs.[20]

-

Functional Groups: The incorporation of functional groups, such as oxygen atoms (e.g., ether or ester linkages) in the side chains, can significantly enhance degradation.[4]

-

Table 3: Biodegradability of Imidazolium-Based Ionic Liquids

| Ionic Liquid Type | Condition | Result | Reference |

|---|---|---|---|

| Imidazolium-based ILs | Standard tests | Very small level of biodegradation | [2] |

| 1-Alkyl-3-methylimidazolium bromides | Activated sludge | Poorly biodegradable | [21] |

| 1-Decyl-3-methyl-imidazolium bromide | Activated sludge | Primary biodegradation up to 100% (ring cleavage not observed) | [20] |

| Fully substituted imidazolium iodides | Activated sludge | Barely biodegradable |[20] |

Environmental Fate and Mobility

Once released into the environment, the fate of imidazolium ILs is dictated by their interaction with environmental matrices.

-

Sorption and Mobility: As organic salts, imidazolium cations bind strongly and often irreversibly to soil particles, clay minerals, and sedimentary matter.[4][22] This high sorption affinity reduces their mobility, preventing them from easily leaching into groundwater.[22] However, this also means they can accumulate in soils and sediments.[4] Amending soil with waste sewage sludge can increase sorption and retard transport.[22]

-

Persistence in Aquatic Systems: Due to their high stability and poor biodegradability, imidazolium ILs can become persistent contaminants in industrial effluents and natural waters.[4][23]

-

Abiotic Degradation: While resistant to biodegradation, some imidazolium ILs can be effectively decomposed by advanced oxidation processes, such as UV/H₂O₂ systems, which could be applied in wastewater treatment scenarios.[4]

Standard Experimental Protocols

A consistent set of methodologies is crucial for comparing the toxicological and environmental data of different ILs. The following sections detail common protocols.

Ecotoxicity Assessment Protocols

-

Microtox® Acute Toxicity Test (ISO 11348-3):

-

Principle: This widely used bioassay measures the inhibition of natural light emission (bioluminescence) from the marine bacterium Aliivibrio fischeri upon exposure to a toxic substance.[17][24] The reduction in light output is proportional to the toxicity of the sample.

-

Methodology:

-

Rehydrate a vial of freeze-dried A. fischeri with a reconstitution solution.

-

Prepare a series of dilutions of the test ionic liquid in a non-toxic diluent (e.g., 2% NaCl solution).

-

Measure the initial light output of the bacterial suspension.

-

Add the IL dilutions to separate aliquots of the bacterial suspension. A control sample with only the diluent is also prepared.

-

Incubate the samples for a defined period (typically 5, 15, and 30 minutes) at a constant temperature (15°C).

-

Measure the final light output of each sample.

-

Calculate the percent inhibition for each concentration relative to the control.

-

Determine the EC50 value—the concentration causing a 50% reduction in bioluminescence—using statistical methods (e.g., Probit analysis).[24][25]

-

-

-

Activated Sludge Respiration Inhibition Test (OECD 209):

-

Principle: This test evaluates the potential impact of a chemical on the microorganisms in activated sludge, which is critical for biological wastewater treatment.[26] Toxicity is determined by measuring the inhibition of the oxygen uptake (respiration) rate.

-

Methodology:

-

Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

-

Combine the activated sludge, a standard synthetic sewage medium, and the test ionic liquid at various concentrations in sealed vessels.

-

Aerate the mixtures vigorously for a set contact time (e.g., 3 hours).

-

Measure the dissolved oxygen concentration over time in each vessel to determine the specific oxygen uptake rate.

-

Calculate the percent inhibition of the respiration rate for each IL concentration compared to a control.

-

Determine the EC50 value, which is the concentration that causes a 50% inhibition of respiration.[26]

-

-

Biodegradability Assessment Protocol

-

Biochemical Oxygen Demand (BOD) Test:

-

Principle: This test measures the amount of dissolved oxygen consumed by aerobic microorganisms while degrading the organic matter in a sample.[17] It is an empirical measure of biodegradability.

-

Methodology:

-

Prepare a dilution of the ionic liquid in aerated, mineral-fortified water.

-

Inoculate the solution with a small amount of microorganisms, typically from sewage effluent.

-

Measure the initial dissolved oxygen (DO) concentration.

-

Seal the bottles to prevent further oxygen ingress and incubate in the dark at 20°C.

-

After a set period (commonly 5 days for BOD5), measure the final DO concentration.

-

The BOD is the difference between the initial and final DO levels.

-

The result can be expressed as a percentage of the theoretical oxygen demand (ThOD) to estimate the extent of biodegradation.[17]

-

-

Environmental Sample Analysis Protocol

-

Extraction and Quantification of ILs from Water Samples:

-

Principle: Due to the low concentrations expected in environmental samples, a pre-concentration step is necessary before analysis by high-performance liquid chromatography (HPLC). Cation-exchange solid-phase extraction (SPE) is a highly effective method.[27]

-

Methodology:

-

Sample Pre-concentration (SPE):

-

Condition a cation-exchange SPE cartridge with methanol (B129727) and then with deionized water.

-

Pass a known volume of the water sample through the cartridge. The imidazolium cations will be retained on the solid phase.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the retained ILs with a strong eluent, such as an acidic methanol solution.[27][28]

-

-

HPLC Analysis:

-

Inject the concentrated eluate into an HPLC system.

-

Separation is typically achieved on a reversed-phase column (e.g., C8 or C18) using a mobile phase of buffered acetonitrile (B52724) or methanol and water.[27]

-

Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[27]

-

Quantify the IL concentration by comparing the peak area to that of a calibration curve prepared with known standards.

-

-

-

Conclusion and Future Outlook

The perception of imidazolium-based ionic liquids as universally "green" solvents is a misconception.[2] Their negligible volatility is a significant environmental advantage, but it is offset by their considerable aquatic toxicity and general resistance to biodegradation.[2][4] The research summarized in this guide demonstrates that:

-

Toxicity is a significant hazard, driven primarily by membrane disruption and mitochondrial damage.[7][10]

-

Structure-toxicity relationships are well-defined, with the cation's alkyl chain length being the most critical determinant of toxicity.[1] This predictability allows for the use of QSAR models in the design of safer alternatives.[14]

-

Environmental persistence is a major concern, as the imidazolium ring is recalcitrant to microbial degradation, leading to the potential for accumulation in soil and water systems.[4][20]

For researchers, scientists, and drug development professionals, these findings are critical. The potential for ILs to interact with biological systems, including specific signaling pathways, must be considered in any application.[11] The future of green chemistry in this field lies in the rational design of new ionic liquids that are "benign-by-design." This involves creating structures that retain their useful solvent properties while incorporating features that reduce toxicity and enhance biodegradability, such as ester or ether linkages in side chains.[4] Continued, rigorous assessment of the full lifecycle impact of any new solvent is mandatory to avoid replacing one environmental problem with another.

References

- 1. mdpi.com [mdpi.com]

- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Acute and chronic toxicity of imidazolium‐based ionic liquids on Daphnia magna | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 12. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]